Arabinogalactan

Übersicht

Beschreibung

Galactoarabinan is a natural product found in Opuntia stricta, Larix gmelinii, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Immunadjuvans

Arabinogalactan wurde als Immunadjuvans beschrieben. Es ist bekannt, die Immunantwort des Körpers zu verstärken, insbesondere im Zusammenhang mit der Wirksamkeit von Impfstoffen. Diese Anwendung ist in der Pharmaindustrie von entscheidender Bedeutung, da sie dazu beitragen kann, die Reaktion des Immunsystems auf Impfstoffe zu verbessern .

Krebsforschung

In der Krebsforschung könnte this compound eine Rolle bei der Prävention von Leberkrebs spielen. Dies geschieht durch die Verbesserung der Immunfunktion und die mögliche Verhinderung der Metastasierung von Krebszellen in der Leber. Dies basiert auf Tierstudien, die eine Reduktion der Tumorzellkolonisierung unter Verwendung von this compound gezeigt haben .

Pflanzenwachstum und -entwicklung

This compound-Proteine (AGPs) sind an verschiedenen Prozessen des Pflanzenwachstums und der -entwicklung beteiligt, wie z. B. Zellstreckung, -teilung, reproduktive Entwicklung und Stressreaktionen. Sie sind essentielle Bestandteile der Pflanzenzellwände und sind an zahlreichen Stoffwechselwegen beteiligt .

Pulmonale Verabreichungssysteme

In medizinischen Anwendungen wurde this compound für die Verwendung in pulmonalen Verabreichungssystemen untersucht. Es kann als Bioadhäsionsmittel wirken, was für die gezielte Wirkstoffabgabe in der Lunge von Vorteil ist .

Lebensmittelzusatzstoff

Als Lebensmittelzusatzstoff wird this compound aufgrund seiner präbiotischen Wirkung eingesetzt, die zur Darmgesundheit beiträgt, indem es das Wachstum nützlicher Bakterien fördert. Es wird auch wegen seiner verdickenden und stabilisierenden Eigenschaften in verschiedenen Lebensmitteln verwendet .

Fruchtwachstum und -entwicklung

In der Agrarwissenschaft hat man festgestellt, dass AGPs aufgrund ihrer strukturellen Vielfalt und ihres Vorkommens in der extrazellulären Matrix von Pflanzenzellen eine entscheidende Rolle beim Wachstum und der Entwicklung von Früchten spielen .

Wirkmechanismus

- Natural Killer (NK) Cells and Macrophages : In cell and animal models, arabinogalactan enhances the activity of NK cells and macrophages, which play crucial roles in immune defense .

Mode of Action

This compound interacts with its targets through several mechanisms:

- B Cell and T Cell Involvement : Vaccination studies show that this compound improves antigen-specific IgG and IgE responses, suggesting both B cell and T cell involvement .

Result of Action

The compound’s action leads to:

Biochemische Analyse

Biochemical Properties

Arabinogalactan plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound is known to interact with glycosyltransferases, which are involved in the synthesis of glycoproteins and glycolipids. These interactions are essential for the proper assembly and function of the cell wall. Additionally, this compound can bind to lectins, which are proteins that recognize specific carbohydrate structures, thereby mediating cell-cell communication and signaling .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate immune cells, such as macrophages and natural killer cells, enhancing their ability to respond to pathogens . It also affects the expression of genes involved in cell growth and differentiation, thereby playing a role in tissue development and repair .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to cell surface receptors, triggering signaling cascades that lead to various cellular responses. It also acts as an inhibitor or activator of specific enzymes, thereby regulating metabolic pathways. For instance, this compound has been found to inhibit the activity of certain glycosidases, enzymes that break down complex carbohydrates . This inhibition can alter the composition of the cell wall and affect cell growth and development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under various conditions, but it can undergo degradation over extended periods. This degradation can lead to changes in its biological activity and its effects on cellular function. Long-term studies have demonstrated that this compound can have sustained effects on cell growth and differentiation, although the extent of these effects may diminish over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance immune function and promote tissue repair. At high doses, it can have toxic or adverse effects, such as inducing inflammation or disrupting normal cellular processes . These threshold effects highlight the importance of optimizing the dosage of this compound for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its synthesis and degradation. It is synthesized by glycosyltransferases, which add arabinose and galactose residues to the growing polysaccharide chain. This compound can also be degraded by glycosidases, which cleave the glycosidic bonds between the monosaccharides . These metabolic pathways are essential for maintaining the proper balance of this compound in the cell wall and ensuring its biological functions.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be secreted into the extracellular matrix, where it interacts with other cell wall components. This compound can also be transported to specific cellular compartments, such as the Golgi apparatus, where it undergoes further modifications . The transport and distribution of this compound are regulated by transporters and binding proteins that recognize its specific carbohydrate structures.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cell wall, where it contributes to the structural integrity and mechanical properties of the cell. It can also be found in the plasma membrane, where it participates in cell signaling and communication . The localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.

Eigenschaften

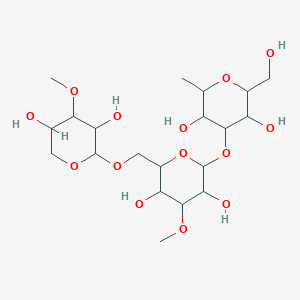

IUPAC Name |

4-[6-[(3,5-dihydroxy-4-methoxyoxan-2-yl)oxymethyl]-3,5-dihydroxy-4-methoxyoxan-2-yl]oxy-2-(hydroxymethyl)-6-methyloxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O14/c1-7-11(23)18(12(24)9(4-21)32-7)34-20-15(27)17(29-3)13(25)10(33-20)6-31-19-14(26)16(28-2)8(22)5-30-19/h7-27H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATHPVQTSSUFFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)OC)O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864173 | |

| Record name | 3-O-Methylpentopyranosyl-(1->6)-3-O-methylhexopyranosyl-(1->4)-2,6-anhydro-1-deoxyheptitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9036-66-2 | |

| Record name | D-Galacto-L-arabinan | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Galactoarabinan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B145795.png)